tert-Butyl (4-methyl-3-nitrophenyl)carbamate tert-Butyl (4-methyl-3-nitrophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 630410-29-6
VCID: VC3952903
InChI: InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
SMILES: CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

CAS No.: 630410-29-6

Cat. No.: VC3952903

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-methyl-3-nitrophenyl)carbamate - 630410-29-6

Specification

CAS No. 630410-29-6
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name tert-butyl N-(4-methyl-3-nitrophenyl)carbamate
Standard InChI InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15)
Standard InChI Key OYZZRHITGOKJDR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

tert-Butyl (4-methyl-3-nitrophenyl)carbamate belongs to the carbamate family, featuring a phenyl ring substituted with methyl and nitro groups at the 4- and 3-positions, respectively. The Boc group (-OC(O)C(CH₃)₃) attached to the amino nitrogen enhances stability during synthetic procedures. Key structural attributes include:

PropertyValue
IUPAC Nametert-butyl N-(4-methyl-3-nitrophenyl)carbamate
Molecular FormulaC₁₂H₁₆N₂O₄
Molecular Weight252.27 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N+[O-]
InChI KeyOYZZRHITGOKJDR-UHFFFAOYSA-N

The nitro group at the 3-position introduces electron-withdrawing effects, influencing reactivity in subsequent reduction or substitution reactions .

Synthesis and Analytical Characterization

Synthetic Routes

The primary synthesis involves a multi-step approach:

  • Condensation: Reacting 4-methyl-3-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.

  • Purification: Isolation via column chromatography yields the pure product.

A hydrogenation variant replaces the nitro group with an amine, as demonstrated in patent US20080207616A1:

  • Reduction: Catalytic hydrogenation using 10% Pd/C in methanol at ambient conditions converts the nitro group to an amine, forming tert-butyl (3-amino-4-methylphenyl)carbamate .

Analytical Data

  • NMR Spectroscopy:

    • ¹H-NMR (CDCl₃): Peaks at δ 8.13 (s, 1H, Ar-H), 7.25–7.30 (m, 2H, Ar-H), 1.45 (s, 9H, Boc-CH₃) .

    • ¹³C-NMR (CDCl₃): Signals at δ 155.2 (C=O), 148.1 (NO₂), 28.2 (Boc-CH₃).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 253.1.

Physicochemical Properties

PropertyValue
SolubilitySoluble in DCM, THF, methanol; insoluble in water
Melting PointNot reported
StabilityStable under inert atmosphere; sensitive to strong acids/bases

The Boc group confers lipophilicity (clogP ≈ 2.8), favoring membrane permeability in drug candidates .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Synthesis

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a precursor to quinazolinone derivatives, such as those disclosed in US20090118261A1, which inhibit B-Raf—a kinase implicated in melanoma and colorectal cancer . Key steps include:

  • Coupling Reactions: Reacting the amine derivative with 2-oxoacetyl intermediates to form urea linkages.

  • Biological Activity: Resulting compounds exhibit IC₅₀ values <100 nM against B-Raf V600E mutants .

Anticancer Agent Development

Patent WO2019158550A1 highlights its utility in synthesizing edoxaban intermediates, though direct evidence remains proprietary .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with B-Raf and other kinase targets.

  • Derivatization: Explore substitutions at the nitro or methyl positions to enhance selectivity.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator